rGHRH(1-29)NH2 -

rGHRH(1-29)NH2

Catalog Number: EVT-242901
CAS Number:
Molecular Formula: C₁₅₅H₂₅₁N₄₉O₄₀S
Molecular Weight: 3473.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
rGHRH(1-29)NH2 is a synthetic peptide which can stimulate the growth hormone (GH) secretion.
Overview

The compound rGHRH(1-29)NH2, or rat growth hormone-releasing hormone (1-29) amide, is a peptide that plays a crucial role in stimulating the secretion of growth hormone from the anterior pituitary gland. It is derived from the natural growth hormone-releasing hormone, with specific structural modifications that enhance its biological activity. This compound is primarily used in research settings to study growth hormone dynamics and related physiological processes.

Source

rGHRH(1-29)NH2 is synthesized based on the sequence of the rat growth hormone-releasing hormone, which consists of 29 amino acids. The amide form is particularly noted for its increased stability and potency compared to its non-amidated counterparts. This peptide can be synthesized using solid-phase peptide synthesis techniques, as well as through various liquid-phase methods, ensuring high purity and bioactivity .

Classification

rGHRH(1-29)NH2 belongs to the class of peptides known as growth hormone secretagogues. These compounds are classified based on their ability to stimulate the secretion of growth hormone through specific receptor interactions. It is particularly relevant in endocrinology and pharmacology due to its regulatory role in growth and metabolism.

Synthesis Analysis

Methods

The synthesis of rGHRH(1-29)NH2 can be achieved through several established methods:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for selective deprotection at each step .
  • Liquid-Phase Synthesis: Alternatively, liquid-phase methods can be used, which involve synthesizing peptides in solution rather than on a solid support. This approach may utilize various coupling reagents to facilitate the formation of peptide bonds .

Technical Details

During synthesis, careful control of reaction conditions such as temperature, pH, and reaction time is essential to achieve high yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any unreacted materials or by-products.

Molecular Structure Analysis

Structure

The molecular structure of rGHRH(1-29)NH2 consists of a linear sequence of amino acids, specifically designed to mimic the natural growth hormone-releasing hormone. The structure includes:

  • Amino Acid Sequence: The first 29 amino acids of rat growth hormone-releasing hormone.
  • Amidation: The C-terminal end is amidated, enhancing stability against enzymatic degradation.

Data

The molecular formula for rGHRH(1-29)NH2 is C129H175N33O30C_{129}H_{175}N_{33}O_{30}, with a molecular weight approximately equal to 2844.9 g/mol.

Chemical Reactions Analysis

Reactions

In biological systems, rGHRH(1-29)NH2 primarily interacts with specific receptors located on pituitary cells. Upon binding to its receptor, it triggers a cascade of intracellular signaling pathways that lead to the secretion of growth hormone.

Technical Details

The mechanism involves G protein-coupled receptors (GPCRs), which activate adenylate cyclase, increasing cyclic AMP levels within the cell. This rise in cyclic AMP activates protein kinase A (PKA), which subsequently enhances the transcription and translation of growth hormone.

Mechanism of Action

Process

The mechanism by which rGHRH(1-29)NH2 stimulates growth hormone release involves several steps:

  1. Receptor Binding: The peptide binds to the growth hormone-releasing hormone receptor on pituitary somatotrophs.
  2. Signal Transduction: This binding activates intracellular signaling pathways via G proteins.
  3. Hormone Release: Increased cyclic AMP levels lead to enhanced transcription of growth hormone genes and subsequent release into circulation.

Data

Studies indicate that rGHRH(1-29)NH2 can significantly increase serum levels of growth hormone in experimental models, demonstrating its efficacy as a potent secretagogue .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Highly soluble in water and common buffer solutions used in biological assays.

Chemical Properties

  • Stability: The amidated form exhibits greater stability compared to non-amidated peptides.
  • Storage Conditions: Should be stored at -20 °C for long-term stability; avoid repeated freeze-thaw cycles.
Applications

Scientific Uses

rGHRH(1-29)NH2 is widely used in various scientific applications:

  • Endocrine Research: To study mechanisms regulating growth hormone secretion and related metabolic processes.
  • Pharmacological Studies: As a tool for developing new therapies targeting growth disorders or metabolic diseases.
  • Animal Models: Employed in studies involving rats to understand physiological responses and potential therapeutic interventions for human conditions related to growth hormone deficiency.
Molecular Pharmacology of rGHRH(1-29)NH2

Receptor Binding Dynamics and Affinity Profiling

rGHRH(1-29)NH2 binds selectively to the pituitary growth hormone-releasing hormone receptor (pGHRH-R), a class B G protein-coupled receptor (GPCR). Binding assays using cloned porcine pGHRH-R reveal a high-affinity interaction, with a dissociation constant (Kd) of 1.04 ± 0.19 nM and a receptor density (Bmax) of 3.9 ± 0.53 pmol/mg protein [1]. Equilibrium is achieved within 90 minutes at 30°C and remains stable for ≥240 minutes. The binding is reversible and involves a single class of high-affinity sites.

Affinity profiling demonstrates strict structural requirements:

  • N-terminal modifications: Removal of Tyr¹ reduces affinity to <3% of native GHRH, while acylation decreases binding by 15–74% [3].
  • Central domain (residues 13–21): Deletion or substitution (e.g., octanoyl moiety) reduces affinity to <1%. Val¹³, Gly¹⁵, Gln¹⁶, and Lys²¹ are critical for receptor engagement [3].
  • C-terminal modifications: Amidated C-terminus (Arg²⁹-NH₂) enhances proteolytic stability and affinity (57% higher than free-acid analogs) [3].

Table 1: Binding Affinity of rGHRH(1-29)NH2 and Analogues

CompoundIC₅₀ (nM)Relative Affinity (%)Receptor Type
Porcine GHRH2.8 ± 0.51100Porcine pGHRH-R
rGHRH(1-29)NH₂3.1 ± 0.6995Rat pGHRH-R
[N-Ac-Tyr¹,D-Arg²]hGHRH(3-29)-NH₂3.9 ± 0.5872Porcine pGHRH-R
[D-Thr⁷]GHRH(1-29)-NH₂189.7 ± 14.3<5Porcine pGHRH-R

Data derived from competitive binding assays using ¹²⁵I-Tyr¹⁰-labeled GHRH [1] [3].

Intracellular Signaling Pathways Mediated by GHRH Receptor Activation

pGHRH-R activation by rGHRH(1-29)NH₂ triggers cAMP-dependent pathways via Gαs-protein coupling:

  • Primary cascade: Adenylate cyclase activation elevates cAMP, activating protein kinase A (PKA). This stimulates GH synthesis and secretion in somatotropes [2] [4].
  • Calcium flux: Secondary Ca²⁺ influx via L-type channels amplifies GH exocytosis [6].
  • Downstream effectors:
  • Pituitary: PKA phosphorylates CREB, inducing GH gene transcription [4].
  • Extrapituitary: In cancers and immune cells, MAPK/ERK and PI3K/Akt pathways drive proliferation and survival [9] [10].

Non-canonical pathways include:

  • JAK-STAT3: In Th17 cells, GHRH-R activation phosphorylates STAT3, upregulating RORγt and IL-17A [10].
  • PKC/IP₃: PLC activation generates IP₃ and diacylglycerol (DAG), mobilizing ER Ca²⁺ stores [6].

Guanine nucleotides inhibit binding, confirming G protein dependence [1].

Splice Variants of GHRH Receptors and Their Functional Implications

Splice variant 1 (SV1) is the predominant non-pituitary isoform, identified in cancers and endometrial tissues [2] [7] [9]:

  • Structure: Lacks the first 89 extracellular N-terminal residues of pGHRH-R, replaced by a 25-amino-acid sequence. Molecular weight: 39.5 kDa vs. 60 kDa for pGHRH-R [9].
  • Expression: Detected in 63% of ectopic endometrial tissues (vs. 4% in eutopic endometrium) and glioblastoma/breast cancer lines (DBTRG-05, MDA-MB-468) [7] [9].
  • Signaling:
  • Constitutively activates MAPK, enhancing cell proliferation.
  • Does not stimulate cAMP (unlike pGHRH-R) [9].

Functional implications:

  • Cancer progression: In endometrial stromal cells (ESC), GHRH binding to SV1 increases BrdU incorporation (proliferation) and cAMP, promoting endometriosis [7].
  • Therapeutic targeting: SV1 sensitivity to GHRH antagonists (e.g., MIA-602) underlies their antitumor effects [9].

Table 2: Structural and Functional Features of GHRH Receptor Isoforms

FeaturepGHRH-RSV1
Amino Acids423~359 (truncated)
Molecular Weight60 kDa39.5 kDa
cAMP ProductionYesNo
MAPK ActivationWeakConstitutive
Tissue DistributionPituitaryTumors, endometrium, immune cells

Based on Western blot and functional studies [2] [7] [9].

Cross-Reactivity with Non-Pituitary GHRH Receptor Isoforms

rGHRH(1-29)NH₂ binds extrapituitary SV1 with high affinity, driving pathophysiological processes:

  • Immune cells: In PBMCs and Th17 cells, SV1 activation induces:
  • JAK2/STAT3 phosphorylation, increasing IL-17A, IL-22, and GM-CSF [5] [10].
  • NF-κB-mediated inflammation (TNF-α, IL-6) in LPS-induced uveitis [10].
  • Tumors: SV1 binding in breast cancer (MDA-MB-468) and glioblastoma (DBTRG-05) upregulates:
  • MMP-2/9 and vimentin, enhancing invasion [9].
  • VEGF secretion, promoting angiogenesis [9].

Cross-reactivity with related GPCRs:

  • VIP/PACAP receptors: Limited engagement due to N-terminal specificity of rGHRH(1-29)NH₂ [6].
  • GHRH-R antagonists: Inhibit SV1-driven pathways (e.g., MIA-602 blocks IL-17 in Th17 cells) [10].

Functional consequences include:

  • Autoimmunity: GHRH-R deficiency (Ghrhrlit/lit mice) reduces EAU severity and STAT3-dependent Th17 differentiation [10].
  • Metastasis: SV1 blockade suppresses MMP activity and cellular invasion in ovarian cancer [9].

Properties

Product Name

rGHRH(1-29)NH2

Molecular Formula

C₁₅₅H₂₅₁N₄₉O₄₀S

Molecular Weight

3473.02

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.